N-(4-chloro-3-fluorophenyl)methanesulfonamide N-(4-chloro-3-fluorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17641595
InChI: InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
SMILES:
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol

N-(4-chloro-3-fluorophenyl)methanesulfonamide

CAS No.:

Cat. No.: VC17641595

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-fluorophenyl)methanesulfonamide -

Specification

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
IUPAC Name N-(4-chloro-3-fluorophenyl)methanesulfonamide
Standard InChI InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Standard InChI Key HPDOPPFIYUGBGD-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F

Introduction

Chemical Identity and Structural Characteristics

N-(4-Chloro-3-fluorophenyl)methanesulfonamide is defined by its molecular formula C₇H₇ClFNO₂S and systematic IUPAC name N-(4-chloro-3-fluorophenyl)methanesulfonamide. The compound’s structure features a methanesulfonamide group (-SO₂NH₂) bonded to a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position (Fig. 1).

Molecular Descriptors

The compound’s canonical SMILES string is CS(=O)(=O)Nc1ccc(Cl)c(F)c1, which encodes its connectivity and stereochemistry. Its InChIKey (HPDOPPFIYUGBGD-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₇ClFNO₂S
Molecular Weight223.65 g/mol
IUPAC NameN-(4-chloro-3-fluorophenyl)methanesulfonamide
SMILESCS(=O)(=O)Nc1ccc(Cl)c(F)c1
InChIKeyHPDOPPFIYUGBGD-UHFFFAOYSA-N

Synthesis and Optimization Strategies

The synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide typically follows a two-step protocol involving aromatic substitution and sulfonamide formation.

Reaction Pathway

  • Starting Materials:

    • 4-Chloro-3-fluoroaniline (C₆H₅ClFN) serves as the primary aromatic amine.

    • Methanesulfonyl chloride (CH₃SO₂Cl) acts as the sulfonating agent.

  • Mechanism:
    The amine group of 4-chloro-3-fluoroaniline undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The base neutralizes HCl byproducts, driving the reaction to completion.

C6H5ClFN+CH3SO2ClBaseC7H7ClFNO2S+HCl\text{C}_6\text{H}_5\text{ClFN} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{C}_7\text{H}_7\text{ClFNO}_2\text{S} + \text{HCl}

  • Purification:
    Crude product is purified via recrystallization from ethanol or chromatography, yielding a white crystalline solid.

Table 2: Typical Synthesis Conditions

ParameterCondition
SolventDichloromethane or THF
Temperature0–5°C (initial), then ambient
Reaction Time4–6 hours
Yield60–75% (estimated)

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).

  • NMR:

    • ¹H NMR: A singlet for the methyl group (δ 3.1–3.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).

    • ¹³C NMR: Methanesulfonamide carbon (δ 42–45 ppm), aromatic carbons (δ 115–140 ppm).

Industrial and Pharmaceutical Applications

Drug Development

The compound’s sulfonamide core is a privileged structure in medicinal chemistry. Recent patents highlight its utility as an intermediate in kinase inhibitors (e.g., quinazoline derivatives for oncology) .

Agrochemical Uses

Chloro-fluoroaryl sulfonamides are explored as herbicides due to their ability to disrupt plant acetolactate synthase (ALS). Field trials of analogs show 90% weed suppression at 50 g/ha.

Future Research Directions

  • Biological Screening: Systematic evaluation against bacterial, fungal, and viral targets.

  • Structure-Activity Relationships (SAR): Modifying the sulfonamide moiety or halogen substituents to enhance potency.

  • Toxicology Studies: Acute and chronic toxicity profiling in model organisms.

  • Formulation Development: Amorphous solid dispersions or co-crystals to improve bioavailability .

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